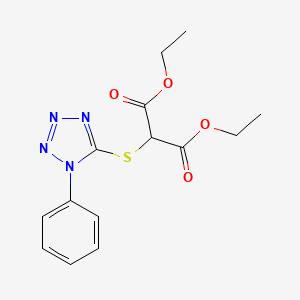
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is a chemical compound with the molecular formula C13H16N4O4S. It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a sulfanylpropanedioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate typically involves the reaction of 1-phenyltetrazole-5-thiol with diethyl malonate under basic conditions. The reaction proceeds through the formation of a thioether linkage between the tetrazole and the malonate moieties . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is not fully understood. it is believed to interact with various molecular targets through its tetrazole ring, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-(1-methyltetrazol-5-yl)sulfanylpropanedioate: Similar structure but with a methyl group instead of a phenyl group.
Diethyl 2-(1-ethyltetrazol-5-yl)sulfanylpropanedioate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is unique due to its phenyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This makes it a valuable compound for drug design and other applications where membrane permeability is crucial .
Propiedades
Número CAS |
53410-21-2 |
|---|---|
Fórmula molecular |
C14H16N4O4S |
Peso molecular |
336.37 g/mol |
Nombre IUPAC |
diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate |
InChI |
InChI=1S/C14H16N4O4S/c1-3-21-12(19)11(13(20)22-4-2)23-14-15-16-17-18(14)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
QLBCKFOAPYWPLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)SC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)


![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
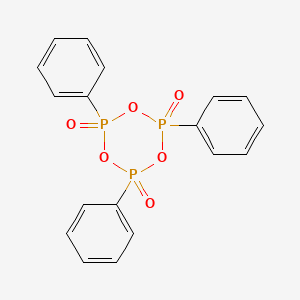
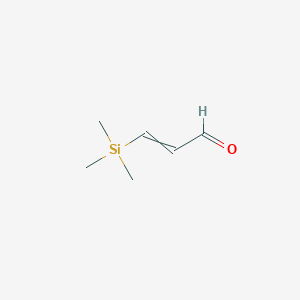
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)


![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
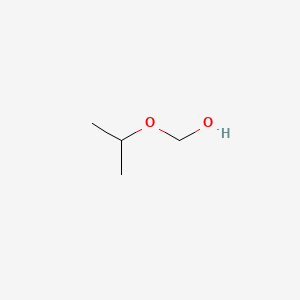
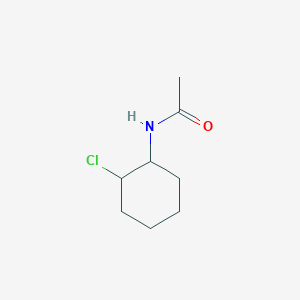

![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
